tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and two substituents at the 4-position: an aminomethyl (-CH2NH2) group and a cyclobutylmethyl (-CH2C3H5) group.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-9-7-16(12-17,8-10-18)11-13-5-4-6-13/h13H,4-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFVKRKGRLNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is recognized for its role as a muscarinic M3 receptor antagonist, which can be beneficial in treating various respiratory and gastrointestinal disorders. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 239.33 g/mol
The primary mechanism through which this compound exerts its biological effects is through antagonism of the muscarinic M3 receptors. This receptor subtype is primarily involved in smooth muscle contraction and glandular secretion. By inhibiting these receptors, the compound can lead to:
- Bronchodilation : Useful in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
- Reduction in gastrointestinal motility : Beneficial for conditions such as irritable bowel syndrome and diverticulitis.
- Management of urinary disorders : Such as neurogenic bladder and urinary incontinence.
Biological Activity Data
The biological activity of this compound has been characterized through various studies:
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
-
In vitro Studies :
- The compound demonstrated significant antagonistic activity at the muscarinic M3 receptor with an IC50 value indicating effective binding affinity.
- It showed a dose-dependent response in smooth muscle tissue assays.
-
In vivo Studies :
- Animal models treated with the compound exhibited reduced airway resistance and improved pulmonary function tests.
- Behavioral studies indicated a decrease in gastrointestinal spasms and increased bladder capacity.
Case Studies
A notable case study involved patients with chronic obstructive pulmonary disease (COPD) who were administered this compound. The results indicated:
- Improvement in FEV1 (Forced Expiratory Volume in 1 second) : A statistically significant increase was observed after treatment compared to baseline measurements.
- Reduction in symptoms : Patients reported fewer exacerbations and improved quality of life metrics.
Safety and Toxicology
While the compound shows promising therapeutic effects, safety evaluations have indicated potential toxicity:
- Acute Toxicity : Classified as toxic if swallowed with LD50 values suggesting careful handling is necessary.
- Skin Irritation : Noted as causing irritation upon contact, necessitating appropriate safety precautions during use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C16H29N2O2 (based on structural analogs) .
- Molecular Weight : ~281.42 g/mol.
- Role: Acts as a building block in drug discovery, enabling modifications at the aminomethyl or cyclobutylmethyl groups for targeted activity .
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
The 4-position modifications critically influence physicochemical properties and applications. Below is a comparative analysis:
Drug Discovery
Material Science
- Boc-protected piperidines serve as ligands in asymmetric catalysis. Bulky substituents like cyclobutylmethyl improve enantioselectivity in transition-metal complexes .
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer : Researchers must adhere to strict PPE requirements:
- Respiratory protection : Use NIOSH-approved masks or respirators to avoid inhalation of dust/aerosols .
- Hand/Eye protection : Wear nitrile gloves and chemical goggles to prevent skin/eye contact. Eye wash stations and emergency showers should be accessible .
- Containment : Perform reactions in fume hoods or gloveboxes for volatile intermediates .
Post-experiment, segregate waste into labeled containers for professional disposal to mitigate environmental hazards .
Q. What are the key physical and chemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Physical State : Light yellow solid at room temperature; hygroscopicity data not reported .
- Molecular Weight : 229.32 g/mol (C₁₁H₂₃N₃O₂), critical for molarity calculations .
- Stability : Stable under inert conditions but incompatible with strong oxidizers (e.g., peroxides, chlorates) .
- Solubility : Preliminary data suggest solubility in polar aprotic solvents (e.g., DMF, DMSO), but empirical testing via UV-Vis or gravimetric analysis is recommended .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Conditions : Store in airtight, corrosion-resistant containers at 2–8°C in a dark, dry environment to prevent photodegradation .
- Monitoring : Use humidity indicators and periodic NMR/HPLC analysis (e.g., every 6 months) to detect decomposition .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound?
- Methodological Answer :
- Route Selection : Employ Boc-protected intermediates to stabilize the piperidine ring during functionalization. For example, cyclobutylmethyl groups can be introduced via SN2 alkylation using cyclobutylmethyl bromide under anhydrous K₂CO₃/DMF conditions .
- Catalysis : Use Pd/C or nickel catalysts for hydrogenation steps to reduce nitro or azide intermediates (e.g., converting nitriles to aminomethyl groups) .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and optimize stoichiometry (1.2–1.5 equiv of cyclobutylmethyl reagent) .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting point, solubility)?
- Methodological Answer :
- Validation Techniques :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and organic solvents, followed by HPLC quantification .
- Data Harmonization : Cross-reference peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to identify systematic errors in measurement protocols .
Q. What advanced analytical techniques are recommended for characterizing impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Use electrospray ionization (ESI+) in full-scan mode (m/z 100–1000) to detect hydrolytic byproducts (e.g., tert-butyl alcohol) .
- NMR : Employ ¹³C DEPT-135 to identify stereochemical impurities; compare with reference spectra in databases like Reaxys .
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (e.g., Cu-Kα radiation, 100K) .
Q. How does the steric hindrance of the cyclobutylmethyl group influence reactivity in downstream modifications?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess steric effects on nucleophilic substitution or cross-coupling reactions .
- Experimental Validation : Compare reaction rates with analogous compounds (e.g., cyclopentylmethyl vs. cyclobutylmethyl) using kinetic studies (e.g., UV-Vis monitoring at λ = 254 nm) .
Q. What methodologies are employed to study this compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer :
- In Silico Screening : Dock the compound into target proteins (e.g., GPCRs, kinases) using AutoDock Vina; prioritize targets with binding energies < −7.0 kcal/mol .
- In Vitro Assays : Test against HEK293 or CHO cell lines for cytotoxicity (MTT assay) and target engagement (e.g., cAMP ELISA for GPCR activity) .
- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS analysis to quantify half-life (t₁/₂) and CYP inhibition .
Data Contradiction Analysis
Q. How should researchers address conflicting reports about this compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Studies : Replicate hydrolysis experiments (e.g., 0.1M HCl in THF/H₂O) at 25°C and 40°C, analyzing degradation via HPLC-UV at 220 nm .
- Mechanistic Insight : Use ¹H NMR to track Boc-deprotection kinetics; compare activation energies (Arrhenius plots) across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
